

Application Note: Quantifying Gene Expression Changes in Response to AJS1669 Treatment

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Compound of Interest

Compound Name: AJS1669 free acid

Cat. No.: B10830295

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Introduction

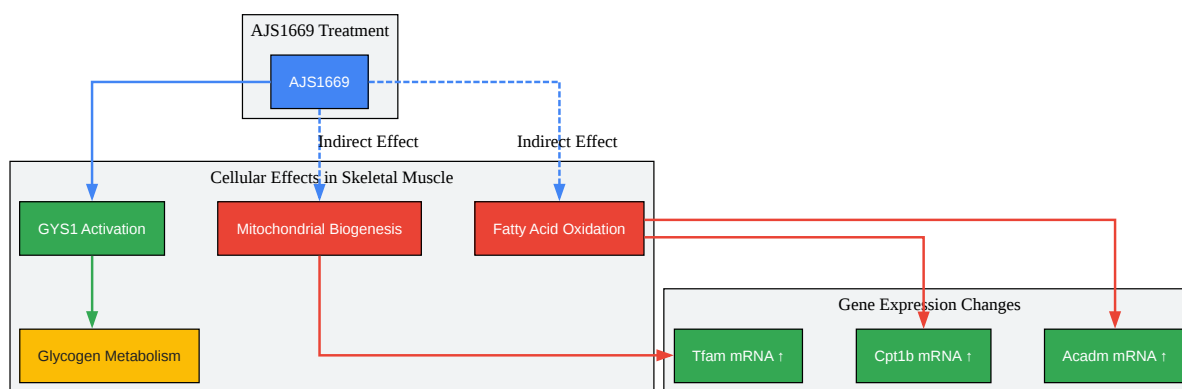
AJS1669 is a novel, orally available small-molecule activator of muscle glycogen synthase (GYS1), a key enzyme in glycogen synthesis.[1][2][3] Preclinical studies in mouse models of type 2 diabetes (ob/ob mice) have demonstrated that AJS1669 improves glucose metabolism and reduces body fat mass.[1][2] Mechanistically, AJS1669 treatment has been shown to upregulate the expression of genes involved in mitochondrial biogenesis and fatty acid oxidation in skeletal muscle and liver tissue.[1][4] This application note provides detailed protocols for quantifying the changes in gene expression of key target genes following AJS1669 treatment in a mouse model. The provided methodologies cover in vivo treatment, RNA extraction from skeletal muscle, and subsequent analysis by quantitative real-time PCR (qPCR).

Data Presentation: Summary of Gene Expression Changes

The following table summarizes the reported changes in mRNA levels in the skeletal muscle of ob/ob mice treated with AJS1669 (10 mg/kg) for four weeks compared to a vehicle-treated control group.

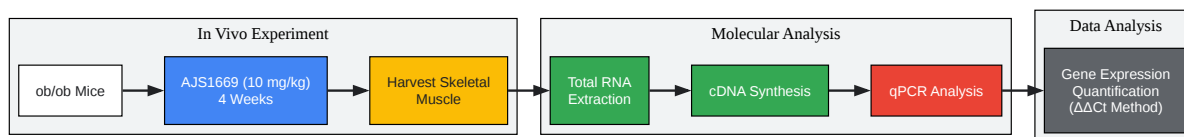
| Gene Symbol | Gene Name | Function | Reported Change in Expression |
|-------------|--------------------------------------|--------------------------|-------------------------------|
| Tfam | Mitochondrial transcription factor A | Mitochondrial biogenesis | Significant Increase |
| Cpt1b | Carnitine palmitoyltransferase 1B | Fatty acid oxidation | Trend towards Increase |
| Acadm | Acyl-CoA dehydrogenase, medium chain | Fatty acid oxidation | Trend towards Increase |
| Gys1 | Glycogen synthase 1, muscle | Glycogen synthesis | No significant change |

Signaling Pathway and Experimental Workflow



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Caption: Proposed signaling pathway of AJS1669 in skeletal muscle.



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Caption: Experimental workflow for gene expression analysis.

Experimental Protocols

In Vivo Animal Treatment

This protocol is based on studies performed in ob/ob mice, a model for type 2 diabetes.[5]

Materials:

- AJS1669
- Vehicle (e.g., 0.5% methylcellulose)
- Male C57BL/6J ob/ob mice (8-12 weeks of age)
- Standard laboratory animal housing and diet
- Oral gavage needles

Procedure:

- Acclimate mice to the housing conditions for at least one week prior to the start of the experiment.

- Randomly assign mice to two groups: a vehicle control group and an AJS1669 treatment group.
- Prepare a suspension of AJS1669 in the vehicle at a concentration suitable for a 10 mg/kg dosage.
- Administer AJS1669 (10 mg/kg) or an equivalent volume of vehicle to the respective groups via oral gavage once daily for 28 days.
- Monitor animal health and body weight throughout the study.
- At the end of the treatment period, euthanize the mice and immediately dissect the skeletal muscle (e.g., gastrocnemius).
- Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until RNA extraction.

Total RNA Extraction from Skeletal Muscle

This protocol utilizes a commercially available kit, as referenced in the primary literature, supplemented with standard procedures for fibrous tissues.

Materials:

- RNeasy Plus Mini Kit (or equivalent silica-based RNA extraction kit)
- TRIzol reagent (or similar phenol-based reagent)
- Chloroform
- Isopropanol
- 75% Ethanol (prepared with nuclease-free water)
- Nuclease-free water
- Homogenizer (e.g., bead mill or rotor-stator homogenizer)
- Nuclease-free tubes and pipette tips

Procedure:

- Weigh approximately 30-50 mg of frozen skeletal muscle tissue.
- In a nuclease-free tube, add 1 mL of TRIzol reagent and the tissue sample.
- Homogenize the tissue on ice until no visible tissue clumps remain.
- Incubate the homogenate at room temperature for 5 minutes.
- Add 0.2 mL of chloroform, vortex vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
- Centrifuge at 12,000 x g for 15 minutes at 4°C.
- Carefully transfer the upper aqueous phase to a new nuclease-free tube.
- Proceed with RNA purification using the RNeasy Plus Mini Kit according to the manufacturer's instructions, starting with the addition of ethanol to the aqueous phase.
- Elute the RNA in nuclease-free water.
- Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis or a bioanalyzer to check for integrity.

Quantitative Real-Time PCR (qPCR)

This protocol describes a two-step RT-qPCR using SYBR Green-based detection.

Materials:

- High-Capacity cDNA Reverse Transcription Kit (or equivalent)
- SYBR Green qPCR Master Mix
- Nuclease-free water
- qPCR-grade primers for target genes (Tfam, Cpt1b, Acadm, Gys1) and a reference gene (e.g., Gapdh, Actb). Note: Primer sequences were not provided in the original study. Pre-

validated or newly designed primers should be used.

- qPCR instrument and compatible plates/tubes

Procedure:

Step 1: cDNA Synthesis

- In a nuclease-free tube, combine 1-2 µg of total RNA with the components of the cDNA synthesis kit according to the manufacturer's protocol.
- Perform the reverse transcription reaction in a thermal cycler using the recommended program (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
- Store the resulting cDNA at -20°C.

Step 2: qPCR Reaction

- Prepare a qPCR master mix for each gene of interest by combining the SYBR Green qPCR Master Mix, forward and reverse primers (to a final concentration of 200-500 nM each), and nuclease-free water.
- Aliquot the master mix into a qPCR plate.
- Add diluted cDNA (e.g., 10-50 ng) to the appropriate wells. Include no-template controls for each primer set.
- Seal the plate, centrifuge briefly, and place it in the qPCR instrument.
- Run the qPCR with a standard thermal cycling program:
 - Initial denaturation: 95°C for 10 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute

- Melt curve analysis to verify product specificity.

Step 3: Data Analysis

- Determine the cycle threshold (Ct) values for each sample and gene.
- Normalize the Ct values of the target genes to the Ct value of the reference gene ($\Delta Ct = Ct_{\text{target}} - Ct_{\text{reference}}$).
- Calculate the relative gene expression changes using the $\Delta\Delta Ct$ method ($\Delta\Delta Ct = \Delta Ct_{\text{treated}} - \Delta Ct_{\text{control}}$).
- The fold change in gene expression is calculated as $2^{-\Delta\Delta Ct}$.

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References

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